N'-Phenylhydrazinecarbothiohydrazide
Overview
Description
Carbonothioicdihydrazide, 2-phenyl- is an organic compound with the molecular formula C7H10N4S. It is also known as 1-phenylthiocarbohydrazide. This compound is characterized by the presence of a phenyl group attached to a thiocarbohydrazide moiety. It has a molecular weight of 182.25 g/mol and is used in various chemical reactions and applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioicdihydrazide, 2-phenyl- typically involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Carbonothioicdihydrazide, 2-phenyl- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Carbonothioicdihydrazide, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbohydrazide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted hydrazine derivatives. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
Carbonothioicdihydrazide, 2-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals due to its unique chemical structure.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Carbonothioicdihydrazide, 2-phenyl- involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and compounds. The exact molecular targets and pathways depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Carbonothioicdihydrazide, 2-phenyl- include:
- 1-phenylthiocarbazide
- 1-phenyl-thiocarbonohydrazide
- 1-phenyl-3-thiocarbohydrazide
Uniqueness
What sets Carbonothioicdihydrazide, 2-phenyl- apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and properties. This makes it particularly valuable in certain chemical syntheses and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-amino-3-anilinothiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c8-9-7(12)11-10-6-4-2-1-3-5-6/h1-5,10H,8H2,(H2,9,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSBRIALKDOCCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=S)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404761 | |
Record name | N'-Phenylhydrazinecarbothiohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-71-2 | |
Record name | NSC259 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-Phenylhydrazinecarbothiohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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